molecular formula C11H9NO3S B1431529 Ethyl 4-oxo-4H-thiopyrano[2,3-b]pyridine-3-carboxylate CAS No. 1352398-11-8

Ethyl 4-oxo-4H-thiopyrano[2,3-b]pyridine-3-carboxylate

Cat. No. B1431529
M. Wt: 235.26 g/mol
InChI Key: WLCAFBMYIIFJHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-oxo-4H-thiopyrano[2,3-b]pyridine-3-carboxylate is a chemical compound . It is a yellow solid with a melting point of 230–232°C . The molecular formula is C11H9NO3S.


Synthesis Analysis

The synthesis of Ethyl 4-oxo-4H-thiopyrano[2,3-b]pyridine-3-carboxylate involves a one-pot synthesis of functionalized chromeno[4,3-b]pyridine derivatives via a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an environmentally friendly medium (ethanol–water, 3:1 v/v) .


Molecular Structure Analysis

The molecular structure of Ethyl 4-oxo-4H-thiopyrano[2,3-b]pyridine-3-carboxylate can be analyzed using various spectroscopic techniques. For instance, its IR spectrum shows peaks at 3394, 2970, 1679, 1602, 1519, 1436, 1371, 1293, 1231, 1105, 922, 794, 749 cm^-1 . Its ^1H NMR and ^13C NMR spectra provide further information about the structure .


Physical And Chemical Properties Analysis

Ethyl 4-oxo-4H-thiopyrano[2,3-b]pyridine-3-carboxylate is a yellow solid with a melting point of 230–232°C . Its molecular formula is C11H9NO3S.

Future Directions

The future directions for research on Ethyl 4-oxo-4H-thiopyrano[2,3-b]pyridine-3-carboxylate could include further investigation of its synthesis, chemical reactions, mechanism of action, and biological activities. Given the diverse biological activities of similar compounds , it may also be of interest to explore its potential applications in medicine and other fields.

properties

IUPAC Name

ethyl 4-oxothiopyrano[2,3-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S/c1-2-15-11(14)8-6-16-10-7(9(8)13)4-3-5-12-10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCAFBMYIIFJHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC2=C(C1=O)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501162858
Record name 4H-Thiopyrano[2,3-b]pyridine-3-carboxylic acid, 4-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501162858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-oxo-4H-thiopyrano[2,3-b]pyridine-3-carboxylate

CAS RN

1352398-11-8
Record name 4H-Thiopyrano[2,3-b]pyridine-3-carboxylic acid, 4-oxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352398-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-Thiopyrano[2,3-b]pyridine-3-carboxylic acid, 4-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501162858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-oxo-4H-thiopyrano[2,3-b]pyridine-3-carboxylate
Reactant of Route 2
Ethyl 4-oxo-4H-thiopyrano[2,3-b]pyridine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-oxo-4H-thiopyrano[2,3-b]pyridine-3-carboxylate
Reactant of Route 4
Ethyl 4-oxo-4H-thiopyrano[2,3-b]pyridine-3-carboxylate
Reactant of Route 5
Ethyl 4-oxo-4H-thiopyrano[2,3-b]pyridine-3-carboxylate
Reactant of Route 6
Ethyl 4-oxo-4H-thiopyrano[2,3-b]pyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.